molecular formula C11H13FO3 B7844802 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7844802
M. Wt: 212.22 g/mol
InChI Key: QCWCRTMQETZKFA-UHFFFAOYSA-N
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Description

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring and a fluoro-phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to maintain efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols .

Scientific Research Applications

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluoro-phenoxy group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dioxolane ring may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Chloro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(2-Bromo-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(2-Methyl-phenoxy)ethyl]-1,3-dioxolane

Uniqueness

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity .

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-3-1-2-4-10(9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCRTMQETZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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